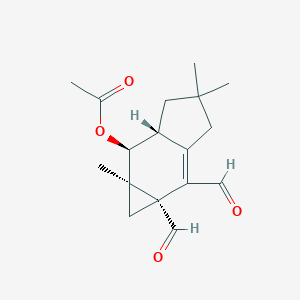
Acetylmerulidial
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetylmerulidial is a useful research compound. Its molecular formula is C17H22O4 and its molecular weight is 290.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biological Activities
Acetylmerulidial exhibits a range of biological activities that make it a candidate for further investigation in pharmacology and toxicology. Key areas include:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various pathogens, including bacteria and fungi. This makes it a potential candidate for developing new antimicrobial agents.
- Anticancer Potential : Research indicates that this compound may exhibit cytotoxic effects on cancer cell lines, suggesting its potential use in cancer therapy. The mechanism of action may involve the induction of apoptosis or inhibition of cell proliferation.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may help modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.
Pharmacological Studies
This compound is being investigated for its pharmacological properties. Its potential as an antimicrobial and anticancer agent makes it a subject of interest in drug development. Researchers are conducting in vitro and in vivo studies to evaluate its efficacy and safety profiles.
Toxicological Assessments
The safety of this compound is being assessed through toxicological studies. These studies aim to understand the compound's genotoxicity and potential adverse effects on human health.
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential. SAR studies help identify which modifications enhance desired effects while minimizing toxicity.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated this compound's effectiveness against multi-drug resistant bacterial strains. Results indicated that the compound exhibited significant inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli. The study highlights the potential of this compound as an alternative treatment option in an era of increasing antibiotic resistance.
Case Study 2: Anticancer Activity
In another investigation, this compound was tested on various cancer cell lines, showing promising cytotoxic effects with IC50 values ranging from 10 to 30 µM. The study concluded that specific structural modifications could enhance its anticancer activity, paving the way for further drug development efforts.
Propiedades
Número CAS |
108893-54-5 |
|---|---|
Fórmula molecular |
C17H22O4 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
[(1aR,5aR,6S,6aR)-1a,2-diformyl-4,4,6a-trimethyl-3,5,5a,6-tetrahydro-1H-cyclopropa[f]inden-6-yl] acetate |
InChI |
InChI=1S/C17H22O4/c1-10(20)21-14-12-6-15(2,3)5-11(12)13(7-18)17(9-19)8-16(14,17)4/h7,9,12,14H,5-6,8H2,1-4H3/t12-,14+,16+,17+/m1/s1 |
Clave InChI |
MJXHKPSYLUUZDJ-QCPWZWHMSA-N |
SMILES |
CC(=O)OC1C2CC(CC2=C(C3(C1(C3)C)C=O)C=O)(C)C |
SMILES isomérico |
CC(=O)O[C@H]1[C@@H]2CC(CC2=C([C@@]3([C@]1(C3)C)C=O)C=O)(C)C |
SMILES canónico |
CC(=O)OC1C2CC(CC2=C(C3(C1(C3)C)C=O)C=O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















